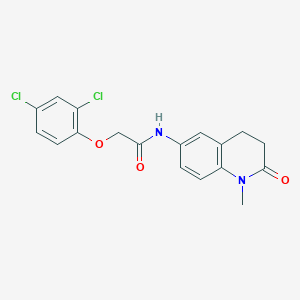
2-(2,4-dichlorophenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a useful research compound. Its molecular formula is C18H16Cl2N2O3 and its molecular weight is 379.24. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-dichlorophenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-dichlorophenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiviral and Neuroprotective Applications
A novel anilidoquinoline derivative, closely related to the chemical structure , demonstrated significant antiviral and antiapoptotic effects in vitro. This compound showed a marked decrease in viral load and an increase in survival rates in mice infected with the Japanese encephalitis virus, suggesting potential therapeutic applications for viral encephalitis (Joydeep Ghosh et al., 2008).
Material Science and Molecular Properties
Studies on the structural aspects and properties of salt and inclusion compounds of amide-containing isoquinoline derivatives have been conducted. These compounds exhibit unique behaviors when treated with different acids, forming gels or crystalline solids based on the nature of the acid used. This research highlights the potential of such compounds in the development of novel materials with specific fluorescent properties (A. Karmakar et al., 2007).
Anticonvulsant Activity
Research into the anticonvulsant activity of derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide, which shares a structural motif with the query compound, revealed promising results. These compounds, synthesized through a novel approach, showed a positive correlation between docking study predictions and in vivo anticonvulsant activity, suggesting a potential mechanism of action through the inhibition of specific protein biomes (Wassim El Kayal et al., 2019).
Antitumor Activity
A series of 3-benzyl-substituted-4(3H)-quinazolinones, structurally related to the query compound, were synthesized and evaluated for in vitro antitumor activity. Some derivatives showed significant potency against various cancer cell lines, highlighting the potential of such compounds in cancer therapy (Ibrahim A. Al-Suwaidan et al., 2016).
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O3/c1-22-15-5-4-13(8-11(15)2-7-18(22)24)21-17(23)10-25-16-6-3-12(19)9-14(16)20/h3-6,8-9H,2,7,10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYCQFMSBAYUDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide](/img/structure/B2770269.png)
![(2Z)-N-acetyl-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2770271.png)
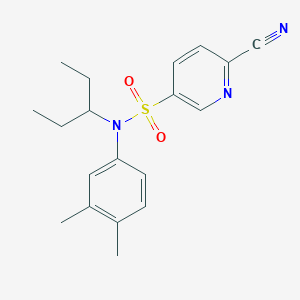
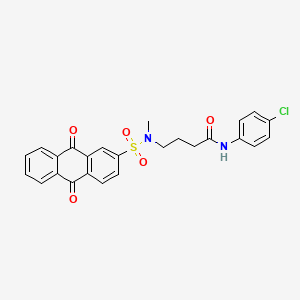
![N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-2-thiophenecarboxamide](/img/structure/B2770277.png)
![[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2770278.png)
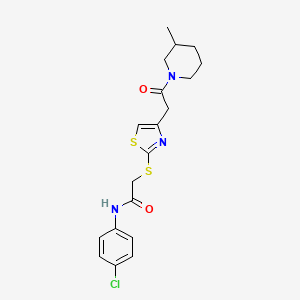
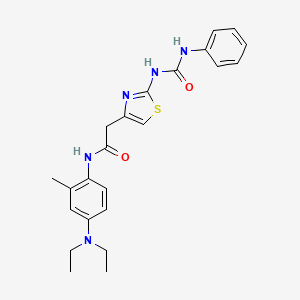
![6-[(3-Methylphenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2770283.png)
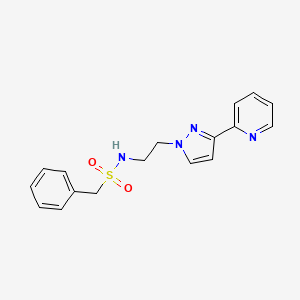


![(E)-3-(2,5-dioxopyrrolidin-1-yl)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzohydrazide](/img/structure/B2770290.png)
